4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzenesulfonamide group. The compound’s structure includes:
- Dibenzo[b,f][1,4]oxazepine: A heterocyclic system with oxygen and nitrogen atoms at positions 1 and 4, respectively.
- Substituents: Methyl groups at positions 8 and 10 of the oxazepine ring and a bromine atom at position 4 of the benzene sulfonamide moiety.
- Pharmacophore: The sulfonamide group (-SO₂NH-) is a critical functional moiety often associated with receptor-binding activity, particularly in neurological or anti-inflammatory targets .
Properties
IUPAC Name |
4-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-13-3-9-20-18(11-13)24(2)21(25)17-12-15(6-10-19(17)28-20)23-29(26,27)16-7-4-14(22)5-8-16/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYOEZSHYWCCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is being explored for its potential as a therapeutic agent in treating various diseases, particularly neurological disorders and cancer. The mechanism of action primarily involves the inhibition of specific enzymes or receptors that play critical roles in disease progression. Notably, 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has shown promise as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .
Case Studies
- HDAC Inhibition : Preliminary studies indicate that this compound exhibits significant HDAC inhibition in vitro, suggesting its potential as an anticancer agent .
- Neurological Research : Investigations into its effects on neurotransmitter systems have shown that it may modulate pathways associated with neurodegenerative diseases .
Organic Synthesis
Role as an Intermediate
In organic synthesis, 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide serves as an important intermediate for the development of more complex organic molecules. Its unique structure allows for further modifications that can enhance biological activity or create new compounds with desired properties .
Synthetic Pathways
The synthesis typically involves multi-step reactions:
- Formation of the dibenzooxazepine core through cyclization.
- Bromination with reagents such as N-bromosuccinimide (NBS).
- Attachment of the sulfonamide group via nucleophilic substitution reactions.
These steps can be optimized for yield and purity using advanced synthetic techniques like continuous flow reactors .
Material Science
Development of New Materials
Beyond medicinal applications, this compound is also considered in material science for developing novel materials with specific properties such as conductivity or fluorescence. Research is ongoing to explore how modifications to the molecular structure can lead to enhanced material characteristics suitable for electronic applications .
Mechanism of Action
The mechanism of action of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Insights:
Substituent Effects :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine () may enhance hydrophobic interactions in target binding but reduce solubility .
- Methyl vs. Ethyl Groups : Methyl substituents () offer steric hindrance, whereas ethyl groups () may improve metabolic stability but reduce selectivity .
Core Heterocycle Differences: Oxazepine vs.
Functional Moieties :
- Sulfonamide vs. Benzamide : Sulfonamides () are more acidic and polar than benzamides (), influencing solubility and membrane permeability .
Biological Activity
4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that falls under the category of dibenzooxazepine derivatives. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 473.34 g/mol. The compound features a sulfonamide group and a dibenzo[b,f][1,4]oxazepine core, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.34 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate their activity, leading to therapeutic effects. The precise mechanisms are under investigation but may include inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes.
Biological Activity and Applications
Research on dibenzo[b,f][1,4]oxazepine derivatives has shown promising results in various areas:
- Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting HDACs and other signaling pathways.
- Neurological Disorders : There is potential for therapeutic applications in treating conditions like schizophrenia and depression due to their ability to modulate neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies indicate that related sulfonamide compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Case Study 1: Anticancer Properties
A study investigated the effects of similar dibenzo[b,f][1,4]oxazepine derivatives on cancer cell lines. The results indicated significant cytotoxicity against various cancer types, attributed to the inhibition of HDAC activity.
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis and biological characterization of related sulfonamide compounds. The findings demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents.
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
Methodological Answer: Synthesis requires multi-step protocols, including bromination, sulfonamide coupling, and cyclization. Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide coupling .
- Catalyst optimization : Pd-based catalysts improve bromo-substitution efficiency in dibenzoxazepine intermediates .
- Temperature control : Cyclization steps often require reflux conditions (e.g., 80–100°C) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization ensures purity >95% .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). 2D NMR (COSY, HSQC) confirms dibenzoxazepine ring connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 529.2) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98%) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for derivatives of this compound?
Methodological Answer: A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent ratio) to maximize yield:
- Variables : Temperature (60°C vs. 80°C), Pd catalyst (2 mol% vs. 5 mol%), DMF/H₂O ratio (3:1 vs. 5:1).
- Response surface methodology identifies optimal conditions: 80°C, 5 mol% Pd, DMF/H₂O 5:1 (yield: 85%) .
- Statistical validation : ANOVA confirms temperature as the most significant factor (p < 0.01) .
Q. What computational methods predict the binding affinity of this sulfonamide to biological targets?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., carbonic anhydrase IX). Key residues (Thr199, Glu106) form hydrogen bonds with sulfonamide and dibenzoxazepine groups .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- Free energy calculations : MM/PBSA quantifies binding energy (ΔG ~ -9.5 kcal/mol) .
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
Methodological Answer:
- Cross-validation : Compare ¹H NMR with LC-MS to identify impurities (e.g., dehalogenated byproducts) .
- Theoretical calculations : DFT (B3LYP/6-31G*) predicts NMR chemical shifts; deviations >0.5 ppm suggest structural anomalies .
- Advanced chromatography : UPLC-MS/MS with ion mobility separates isobaric impurities .
Q. What strategies elucidate the structure-activity relationship (SAR) of analogs for therapeutic potential?
Methodological Answer:
- Analog synthesis : Replace bromine with Cl/F or modify the dibenzoxazepine methyl groups .
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and compare with parent compound .
- Pharmacophore mapping : MOE or Discovery Studio identifies critical functional groups (sulfonamide, dibenzoxazepine) .
Q. How should researchers link mechanistic hypotheses to experimental design for this compound?
Methodological Answer:
Q. What interdisciplinary approaches integrate AI into studying this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
